Isotopic Purity: 95% Atom D Enrichment Balances Cost and Analytical Performance
The target compound N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide-d5 is supplied with a specified isotopic purity of 95% atom D . In contrast, the fully deuterated drug substance Zaleplon-d5 is typically offered at a higher isotopic enrichment of 99% atom D . While the 99% enrichment is necessary for quantitative bioanalysis of the active pharmaceutical ingredient (API) where sub-nanogram sensitivity is required, the 95% enrichment of the d5-DOPEA is fully adequate for impurity quantification at the 0.1% threshold specified in pharmacopoeial monographs, without incurring the premium cost associated with ultra-high enrichment [1]. This differential positions the compound as a cost-effective, fit-for-purpose internal standard for routine quality control applications.
| Evidence Dimension | Isotopic Purity (Atom % D) |
|---|---|
| Target Compound Data | 95% atom D |
| Comparator Or Baseline | Zaleplon-d5: 99% atom D |
| Quantified Difference | 4% lower isotopic enrichment, sufficient for impurity threshold of 0.1% |
| Conditions | Vendor specifications; typical enrichment for internal standard vs. API quantitation |
Why This Matters
Enables cost-effective procurement for impurity analysis without compromising analytical validity at the required 0.1% limit.
- [1] Bharathi, C., et al. (2007). Impurity profile study of zaleplon. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 101-109. View Source
